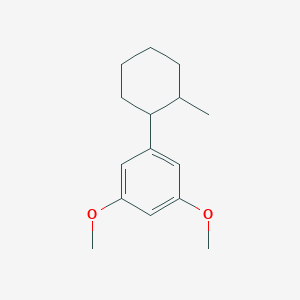
Ethyl 2,3-diethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-diethylcyclopropane-1-carboxylate is an organic compound belonging to the class of cyclopropane carboxylates It is characterized by a cyclopropane ring substituted with ethyl groups at the 2 and 3 positions and an ethyl ester group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-diethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 2,3-diethyl-1-butene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems can further improve the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its desired form.
化学反应分析
Types of Reactions
Ethyl 2,3-diethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: 2,3-diethylcyclopropane-1-carboxylic acid.
Reduction: 2,3-diethylcyclopropane-1-methanol.
Substitution: 2,3-diethylcyclopropane-1-carboxylic acid derivatives.
科学研究应用
Ethyl 2,3-diethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 2,3-diethylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological molecules.
相似化合物的比较
Similar Compounds
Cyclopropane-1-carboxylate: Lacks the ethyl substitutions, making it less sterically hindered.
Methyl 2,3-diethylcyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
2,3-Diethylcyclopropane-1-carboxylic acid: The free acid form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 2 and 3 positions enhances its steric bulk and influences its reactivity and interactions with other molecules.
属性
CAS 编号 |
61490-19-5 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
ethyl 2,3-diethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-4-7-8(5-2)9(7)10(11)12-6-3/h7-9H,4-6H2,1-3H3 |
InChI 键 |
DLRIJLXWJBMMSC-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C1C(=O)OCC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)

![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)










